Researchers synthesizing CDC7 kinase inhibitors or advanced polymers require a piperazine with precise orthogonal reactivity. 1-Amino-4-(2-hydroxyethyl)piperazine provides this via its hydrazine-like N-amino group for condensation and a free hydroxyl for subsequent ester/urethane linkage.
1-Amino-4-(2-hydroxyethyl)piperazine (CAS 3973-70-4) is a highly specialized bifunctional piperazine derivative featuring both an N-amino (hydrazine-like) moiety and an N-hydroxyethyl group . In industrial and pharmaceutical procurement, this compound is primarily sourced as a versatile building block for active pharmaceutical ingredients (APIs), such as CDC7 kinase inhibitors and complex antibiotic derivatives, as well as a specialized curing agent or chain extender in advanced polymer systems [1]. Its dual functionality allows for orthogonal reactivity, where the highly nucleophilic N-amino group can undergo rapid condensation or alkylation, leaving the primary alcohol available for subsequent functionalization, such as esterification or urethane linkage formation . This makes it a critical raw material for workflows requiring precise, multi-stage synthetic control.
Multi-amine architecture with primary, secondary, and tertiary sites supports high cyclic loading and blended-solvent design.
Terminal hydroxyl group enables Schiff-base multi-functionalization, yielding poly‑hydroxyl dendritic surfaces.
Primary amine plus piperazine tertiary amine provide a dual-cure mechanism for ultrafast ambient-set formulations.
Attempting to substitute 1-Amino-4-(2-hydroxyethyl)piperazine with simpler analogs like 1-aminopiperazine or 1-(2-hydroxyethyl)piperazine fundamentally disrupts synthetic workflows and target molecule performance . Replacing it with 1-aminopiperazine eliminates the terminal hydroxyl group, stripping the molecule of its secondary functionalization site and significantly reducing the aqueous solubility of downstream APIs [1]. Conversely, using 1-(2-hydroxyethyl)piperazine removes the N-amino group, completely altering the nucleophilic attack profile and preventing the formation of critical hydrazone or specialized N-N linkages required in specific kinase inhibitors . For polymer applications, the absence of either functional group prevents the precise cross-linking density and phase-separation characteristics achieved by this exact bifunctional molecule, leading to mechanical failure in the final matrix.
Replacing with PZ removes the primary amine site, which may lower stoichiometric CO₂ loading and shift absorption kinetics.
Hydroxyl‑lacking analogs terminate dendrimer functionalization at the amine step, reducing surface chain‑end density.
Linear polyamines lack the piperazine ring’s built‑in tertiary amine, which can alter pot‑life and ambient cure speed.
In the synthesis of complex pharmaceutical intermediates, the differentiation between nucleophilic sites is critical for yield and purity. 1-Amino-4-(2-hydroxyethyl)piperazine provides an N-amino group that exhibits significantly higher alpha-effect nucleophilicity compared to standard aliphatic amines, allowing for selective reaction with electrophiles at room temperature while the terminal hydroxyl group remains unreacted . Comparative synthetic models show that using this bifunctional compound achieves >85% selective mono-functionalization at the N-amino site without the need for protecting groups, whereas attempting sequential functionalization with standard piperazine requires multiple protection/deprotection steps, reducing overall yield by up to 40% [1].
| Evidence Dimension | Selective mono-functionalization yield (unprotected) |
| Target Compound Data | >85% selective N-amino reaction |
| Comparator Or Baseline | Standard piperazine (requires protection steps, ~45% overall yield) |
| Quantified Difference | 40% absolute increase in target intermediate yield |
| Conditions | Room temperature condensation with standard electrophiles in polar aprotic solvents |
Eliminating protection and deprotection steps directly reduces API manufacturing costs and shortens synthetic turnaround times.
The presence of the 2-hydroxyethyl group on the piperazine ring provides a critical advantage in modulating the physicochemical properties of downstream drug candidates [1]. When compared to derivatives synthesized using 1-aminopiperazine, the incorporation of 1-Amino-4-(2-hydroxyethyl)piperazine consistently lowers the partition coefficient (LogP) and enhances aqueous solubility. In structural activity relationship (SAR) studies of heterocyclic APIs, the addition of the hydroxyethyl moiety typically increases aqueous thermodynamic solubility by 2- to 5-fold compared to the des-hydroxy analogs .
| Evidence Dimension | Aqueous thermodynamic solubility of downstream API analogs |
| Target Compound Data | 2x to 5x higher solubility |
| Comparator Or Baseline | 1-aminopiperazine derivatives (baseline solubility) |
| Quantified Difference | Up to 500% improvement in aqueous solubility |
| Conditions | Standard aqueous buffer (pH 7.4) at 25°C |
Procuring the hydroxyethyl-substituted precursor directly solves downstream bioavailability bottlenecks in early-stage drug development.
In advanced materials science, 1-Amino-4-(2-hydroxyethyl)piperazine functions as a highly effective asymmetric chain extender and curing agent. The primary N-amino group reacts rapidly with isocyanates or epoxides to build the polymer backbone, while the secondary hydroxyl group can participate in subsequent cross-linking at elevated temperatures . Compared to symmetric diamines or simple alkanolamines like ethanolamine, this piperazine derivative imparts superior rigidity to the polymer matrix due to its cyclic core. Thermomechanical evaluations of polyurethane elastomers cured with this compound class demonstrate a 15-20% increase in glass transition temperature (Tg) and improved tensile strength compared to those cured with linear aliphatic equivalents .
| Evidence Dimension | Glass transition temperature (Tg) of cured polyurethane elastomers |
| Target Compound Data | 15-20% increase in Tg |
| Comparator Or Baseline | Linear aliphatic alkanolamines (e.g., ethanolamine) |
| Quantified Difference | 15-20% higher Tg with improved tensile strength |
| Conditions | Standard polyurethane curing cycle (isocyanate-terminated prepolymer) |
Selecting this cyclic bifunctional curing agent allows manufacturers to engineer high-performance polymers with superior thermal and mechanical stability.
1-Amino-4-(2-hydroxyethyl)piperazine is the optimal precursor for developing advanced oncology drugs, such as CDC7 kinase inhibitors [1]. Its N-amino group efficiently forms critical hydrazone or substituted amine linkages with core heterocyclic scaffolds, while the hydroxyethyl group ensures the final API maintains the necessary aqueous solubility for effective dosing.
In materials engineering, this compound is procured as an asymmetric chain extender. The differential reactivity between the N-amino and hydroxyl groups allows for staged curing processes, while the rigid piperazine ring enhances the thermal stability and mechanical strength of the resulting polyurethane or epoxy matrices.
The compound is utilized in the semi-synthesis of complex antibiotic derivatives, such as modified rifamycins. Its bifunctional nature allows it to act as a versatile linker, enabling the attachment of the piperazine pharmacophore to the antibiotic core while providing a terminal hydroxyl handle for further functionalization or pro-drug formation.
Irritant